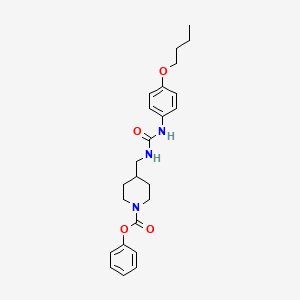

Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate

CAS No.: 1235624-93-7

Cat. No.: VC4369299

Molecular Formula: C24H31N3O4

Molecular Weight: 425.529

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235624-93-7 |

|---|---|

| Molecular Formula | C24H31N3O4 |

| Molecular Weight | 425.529 |

| IUPAC Name | phenyl 4-[[(4-butoxyphenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C24H31N3O4/c1-2-3-17-30-21-11-9-20(10-12-21)26-23(28)25-18-19-13-15-27(16-14-19)24(29)31-22-7-5-4-6-8-22/h4-12,19H,2-3,13-18H2,1H3,(H2,25,26,28) |

| Standard InChI Key | BIHDBCUGSOTQIL-UHFFFAOYSA-N |

| SMILES | CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Introduction

Synthesis Methods

The synthesis of Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate likely involves multi-step reactions similar to those used for related compounds. Common methods include ureido formation and the coupling of different functional groups. Solvents like dimethyl sulfoxide or acetonitrile may be used due to their polar nature, which can facilitate certain reactions.

Biological Activities and Applications

Piperidine derivatives, including compounds similar to Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate, are studied for their potential therapeutic applications. They can interact with enzymes or receptors, modulating biological processes. The ureido group can form hydrogen bonds with amino acid residues in enzyme active sites, while the phenyl group participates in hydrophobic interactions.

| Potential Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Interaction with enzymes through hydrogen bonding and hydrophobic interactions. |

| Receptor Modulation | Potential to modulate receptor activity by binding to specific sites. |

Research Findings and Future Directions

While specific research findings on Phenyl 4-((3-(4-butoxyphenyl)ureido)methyl)piperidine-1-carboxylate are not available, studies on similar compounds highlight their potential in medicinal chemistry. Future research should focus on synthesizing this compound and evaluating its biological effects using techniques like molecular docking and in vitro assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume